molecular formula C20H24N2O5S B4990733 N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

N-(2,4-dimethylphenyl)-4-methoxy-3-(4-morpholinylsulfonyl)benzamide

Cat. No. B4990733
M. Wt: 404.5 g/mol
InChI Key: ILRKISZBVKDQOD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of benzamide derivatives, including those similar to the compound , typically involves the reaction of corresponding benzoyl chlorides with amines in the presence of a base. For instance, Kato et al. (1992) synthesized a series of benzamide derivatives by evaluating their effects on gastric emptying in rats, demonstrating the compound's potential as a gastrokinetic agent (Kato et al., 1992).

Molecular Structure Analysis

The molecular structure of benzamide derivatives, including the target compound, is characterized by the presence of a morpholinylsulfonyl group attached to the benzamide moiety, which significantly influences their biological activity. Advanced techniques such as NMR, IR spectroscopy, and X-ray crystallography are typically employed to elucidate the structure of these compounds, as demonstrated by the work of Bhaskar et al. (2019) (Bhaskar et al., 2019).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it’s used as a drug, its mechanism of action would involve interacting with specific biological targets to produce a therapeutic effect .

Future Directions

The future directions for research on this compound would depend on its potential applications. For example, if it’s a promising drug candidate, future research might focus on optimizing its synthesis, studying its mechanism of action, and evaluating its safety and efficacy in preclinical and clinical studies .

properties

IUPAC Name

N-(2,4-dimethylphenyl)-4-methoxy-3-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O5S/c1-14-4-6-17(15(2)12-14)21-20(23)16-5-7-18(26-3)19(13-16)28(24,25)22-8-10-27-11-9-22/h4-7,12-13H,8-11H2,1-3H3,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILRKISZBVKDQOD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)S(=O)(=O)N3CCOCC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

404.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(2,4-dimethylphenyl)-4-methoxy-3-(morpholin-4-ylsulfonyl)benzamide

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